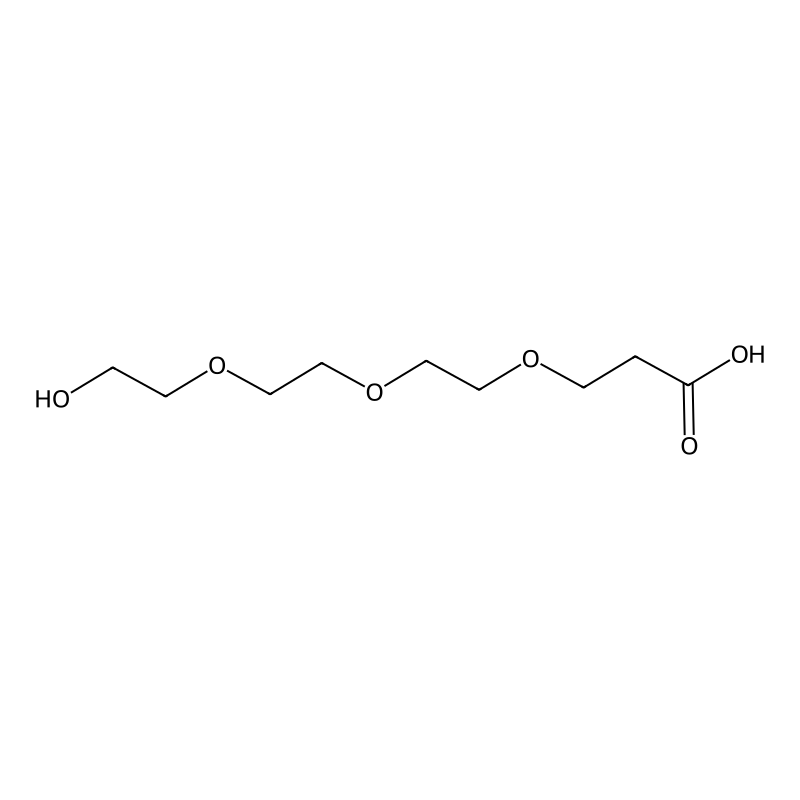Hydroxy-PEG3-acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
PROTACs and Targeted Protein Degradation
PROTAC stands for Proteolysis-Targeting Chimera. A chimera is a mythological creature with parts from different animals. Similarly, a PROTAC molecule has two key functional groups linked by a central linker [].
- One group binds to a specific protein of interest (POI) [].
- The other group binds to a protein called an E3 ubiquitin ligase [].
E3 ubiquitin ligases are naturally occurring enzymes that mark proteins with ubiquitin tags. Ubiquitin tags are signals that tell the cell to degrade the tagged protein []. By linking the POI to the E3 ligase, a PROTAC molecule can trigger the degradation of the POI, even though the PROTAC itself is not broken down [].
Hydroxy-PEG3-acid is a poly(ethylene glycol) derivative characterized by the presence of a hydroxyl group and a carboxylic acid functional group. Its chemical formula is and it has a molecular weight of approximately 206.24 g/mol. This compound is often utilized in bioconjugation and drug delivery applications due to its hydrophilicity and biocompatibility, which enhance the solubility and stability of conjugated molecules in biological systems .
Hydroxy-PEG3-acid finds its application in PROTAC technology. PROTACs are bifunctional molecules designed to recruit E3 ubiquitin ligases, cellular machinery responsible for protein degradation, to target proteins []. Here's how Hydroxy-PEG3-acid functions in this process:
- Linker: The PEG spacer in Hydroxy-PEG3-acid acts as a linker, separating the two functional groups of a PROTAC molecule [].
- Targeting Moiety Attachment: The hydroxyl group of Hydroxy-PEG3-acid can be used to attach a targeting moiety that binds to a specific protein of interest.
- E3 Ligase Recruitment: The terminal carboxylic acid group is used to link Hydroxy-PEG3-acid to a ligand that recruits E3 ubiquitin ligases [].
By bringing the target protein and the E3 ligase in close proximity, the PROTAC molecule facilitates the ubiquitination of the target protein, ultimately leading to its degradation by the proteasome, a cellular complex that breaks down proteins [].
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Amide Formation: The carboxylic acid can react with amines to form amides, making it useful for linking proteins or peptides.
- Click Chemistry: Hydroxy-PEG3-acid can be modified to include reactive groups that facilitate click chemistry, allowing for efficient conjugation with other biomolecules .
Hydroxy-PEG3-acid exhibits significant biological activity primarily due to its ability to enhance the pharmacokinetic properties of drugs. It acts as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, facilitating the degradation of target proteins by bringing them into proximity with E3 ligases. This mechanism allows for targeted protein degradation, which is a promising strategy in therapeutic development .
The synthesis of Hydroxy-PEG3-acid typically involves:
- Polymerization: Starting from ethylene oxide or similar monomers, polyethylene glycol chains are formed.
- Functionalization: The terminal hydroxyl group is converted into a carboxylic acid through oxidation or by reacting with appropriate reagents such as succinic anhydride.
- Purification: The product is purified using techniques like precipitation or chromatography to ensure high purity suitable for research applications .
Hydroxy-PEG3-acid finds numerous applications in:
- Drug Delivery Systems: Enhancing solubility and stability of therapeutic agents.
- Bioconjugation: Serving as a linker for attaching drugs to antibodies or other biomolecules.
- Diagnostics: Used in the development of biosensors and diagnostic assays due to its hydrophilic properties .
Studies have shown that Hydroxy-PEG3-acid can effectively interact with various biomolecules, including proteins and nucleic acids. Its hydrophilic nature facilitates these interactions, making it suitable for applications in drug delivery and targeted therapy. Interaction studies often focus on evaluating binding affinities and the stability of conjugates formed with this compound .
Hydroxy-PEG3-acid shares similarities with several other polyethylene glycol derivatives. Below are some comparable compounds:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Hydroxy-PEG2-acid | Hydroxyl, Carboxylic Acid | Shorter chain length; potentially different solubility characteristics |
| Hydroxy-PEG4-acid | Hydroxyl, Carboxylic Acid | Longer chain length; may enhance drug delivery efficiency |
| Hydroxy-PEG3-thiol | Thiol, Hydroxyl | Contains thiol group; useful for self-assembled monolayers |
| Hydroxy-PEG3-sulfonic acid | Sulfonic Acid | Increased water solubility; different reactivity profile |
| Azide-PEG3-acid | Azide, Carboxylic Acid | Useful for click chemistry applications |
Hydroxy-PEG3-acid's unique combination of hydrophilicity, biocompatibility, and functional versatility distinguishes it from these similar compounds, making it particularly valuable in bioconjugation and drug delivery contexts .
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.








